molecular formula C17H18Cl2N2O4S B4612290 N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide

N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide

Cat. No.: B4612290
M. Wt: 417.3 g/mol
InChI Key: TXPSYLJQDWHICS-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide is a useful research compound. Its molecular formula is C17H18Cl2N2O4S and its molecular weight is 417.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.0364336 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties in Gastrointestinal Motility

N-[4-(aminosulfonyl)benzyl]-3,5-dichloro-4-propoxybenzamide and related compounds have been studied for their effect on gastrointestinal motility. Research by Sonda et al. (2004) on benzamide derivatives, including compounds with benzylsulfonyl groups, found that they could accelerate gastric emptying and increase the frequency of defecation in mice. These derivatives were identified as selective 5-HT4 receptor agonists, indicating potential as prokinetic agents effective for both the upper and lower gastrointestinal tract (Sonda et al., 2004).

Anticancer Evaluation

A 2019 study by Ravichandiran et al. explored the synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which include structures analogous to this compound. These compounds displayed potent cytotoxic activity against various human cancer cell lines and showed low toxicity in normal cells. Their mechanism includes inducing apoptosis and arresting the cell cycle at the G1 phase, suggesting potential as anticancer agents (Ravichandiran et al., 2019).

Synthesis and Characterization of Polyimides

In polymer science, diamines with built-in sulfone, ether, and amide structures, similar to this compound, are key in synthesizing novel polyimides. Studies like those conducted by Mehdipour‐Ataei et al. (2004, 2007) have shown that these compounds can be used to create thermally stable polyimides with potential applications in advanced technologies (Mehdipour‐Ataei et al., 2004); (Mehdipour‐Ataei & Hatami, 2007).

Electrophysiological Activity

Research into N-substituted benzamides, which are structurally similar to this compound, has revealed their potential in cardiac electrophysiological applications. Morgan et al. (1990) described compounds in this category exhibiting potent activity in vitro, indicating possible use as selective class III antiarrhythmic agents (Morgan et al., 1990).

Properties

IUPAC Name

3,5-dichloro-4-propoxy-N-[(4-sulfamoylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O4S/c1-2-7-25-16-14(18)8-12(9-15(16)19)17(22)21-10-11-3-5-13(6-4-11)26(20,23)24/h3-6,8-9H,2,7,10H2,1H3,(H,21,22)(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPSYLJQDWHICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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